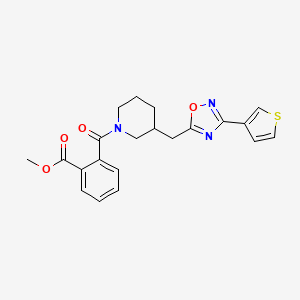

![molecular formula C15H9BrN4O B2676797 3-(3-bromophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 866808-09-5](/img/structure/B2676797.png)

3-(3-bromophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Übersicht

Beschreibung

The compound “3-(3-bromophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one” is a type of triazoloquinazoline . Triazoloquinazolines are a class of compounds that have been studied for their potential applications in various fields, including photothermal therapy and as potential inhibitors in cancer treatment .

Synthesis Analysis

The synthesis of triazoloquinazolines can be achieved through various methods. One such method involves a [3 + 2] cyclization reaction by photoredox catalysis between quinoxalinones and hypervalent iodine (III) reagents . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines .Molecular Structure Analysis

Triazoloquinazolines, such as “3-(3-bromophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one”, are characterized by the presence of a triazole ring fused with a quinazoline ring . The electron cloud delocalization of the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) can result in the formation of an intramolecular charge transfer (ICT) state .Chemical Reactions Analysis

While specific chemical reactions involving “3-(3-bromophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one” are not available, triazoloquinazolines in general have been studied for their reactivity .Wissenschaftliche Forschungsanwendungen

Antihistaminic Activity

The compound and its derivatives have been investigated for their potential as H1-antihistaminic agents, showing significant promise in in vivo studies on guinea pigs for preventing histamine-induced bronchospasm. Compounds like 4-(3-ethylphenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one and 4-butyl-1-methyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one demonstrated potent antihistaminic activities comparable or superior to reference standards such as chlorpheniramine maleate, with minimal sedative effects (Alagarsamy et al., 2009), (Alagarsamy et al., 2008).

Antimicrobial Activity

A series of novel quinazolinone derivatives have been synthesized and evaluated for their antimicrobial properties against a range of gram-positive and gram-negative bacteria, as well as fungi. These compounds, particularly those fused with triazole, triazine, and tetrazine rings, have shown promising antibacterial and antifungal activities, suggesting potential utility in addressing various infectious diseases (Pandey et al., 2009).

Anticancer Activity

The anticancer potential of triazoloquinazolinone derivatives has been explored through the development of a combinatorial library targeting various cancer cell lines. Notably, certain compounds demonstrated micromolar concentrations' inhibitory effects on cell lines associated with lung, ovarian, prostate, breast cancer, and leukemia. This highlights the compound's potential as a scaffold for developing novel anticancer agents (Kovalenko et al., 2012).

Antihypertensive Activity

Derivatives of 3-(3-bromophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one have also been investigated for their antihypertensive activity. In studies involving spontaneously hypertensive rats, some compounds exhibited significant antihypertensive effects, offering a potential new class of antihypertensive agents. The compound 3-benzyl-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one, in particular, showed noteworthy activity in this regard (Alagarsamy & Pathak, 2007).

Wirkmechanismus

The mechanism of action of triazoloquinazolines can vary depending on their specific structure and application. For instance, some triazoloquinazolines have been found to inhibit the PCAF bromodomain, which is a potential therapeutic target for cancer treatment . Others have been used in photothermal therapy, where they favor the nonradiative thermal dissipation process due to the formation of an ICT state .

Zukünftige Richtungen

Triazoloquinazolines, including “3-(3-bromophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one”, hold promise for future research and applications. Their potential uses in photothermal therapy and as PCAF inhibitors suggest they could play a significant role in future cancer treatments . Additionally, the ability to modify these compounds post-synthetically opens a route towards a large variety of functionalized MOFs .

Eigenschaften

IUPAC Name |

3-(3-bromophenyl)-1H-triazolo[1,5-a]quinazolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrN4O/c16-10-5-3-4-9(8-10)13-14-17-15(21)11-6-1-2-7-12(11)20(14)19-18-13/h1-8,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRARANQSDOGWTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N=C3N2NN=C3C4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201320314 | |

| Record name | 3-(3-bromophenyl)-1H-triazolo[1,5-a]quinazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201320314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49725139 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(3-bromophenyl)-1H-triazolo[1,5-a]quinazolin-5-one | |

CAS RN |

866808-09-5 | |

| Record name | 3-(3-bromophenyl)-1H-triazolo[1,5-a]quinazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201320314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2676714.png)

![2-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylcyclopentan-1-amine](/img/structure/B2676716.png)

![(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2676727.png)

![(Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2676728.png)

![Benzo[d]thiazol-2-ylmethyl 3-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2676729.png)

![6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2676730.png)

![2-chloro-N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2676734.png)